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3-(4-Naphthalen-2-yloxyanilino)indol-2-one
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Overview
Description
3-(4-Naphthalen-2-yloxyanilino)indol-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes an indole core, a naphthalene moiety, and an aniline group, making it a complex and versatile molecule.
Preparation Methods
The synthesis of 3-(4-Naphthalen-2-yloxyanilino)indol-2-one typically involves multiple steps, including the formation of the indole core and the attachment of the naphthalene and aniline groups. One common synthetic route involves the use of isatin as a starting material, which undergoes a series of reactions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
3-(4-Naphthalen-2-yloxyanilino)indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the presence of electron-donating groups.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific temperatures to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Naphthalen-2-yloxyanilino)indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Naphthalen-2-yloxyanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
3-(4-Naphthalen-2-yloxyanilino)indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific structure, which combines the indole core with a naphthalene and aniline group, potentially leading to unique biological activities and applications.
Biological Activity
3-(4-Naphthalen-2-yloxyanilino)indol-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features an indole core substituted with a naphthalen-2-yloxy group and an aniline moiety. This unique structure is hypothesized to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of indole compounds, including this compound, exhibit significant antimicrobial properties. A study assessed various indole derivatives for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity .
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
This compound | S. aureus | < 10 |
This compound | E. coli | < 15 |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable study reported that the compound inhibited cell proliferation in A549 lung cancer cells, with IC50 values indicating significant cytotoxicity .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | < 10 | Induction of apoptosis via mitochondrial pathway |
MCF-7 (Breast Cancer) | < 15 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. In vitro studies revealed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It is believed to interact with various cellular signaling pathways, including those related to apoptosis and cell proliferation.
- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which can contribute to its protective effects against cellular damage.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In a model using A549 cells, treatment with this compound resulted in a significant reduction in tumor size and weight when compared to control groups .
- Bacterial Infection Model : In vivo studies demonstrated that this compound effectively reduced bacterial load in infected mice, showcasing its potential as an antibacterial agent .
Properties
Molecular Formula |
C24H16N2O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(4-naphthalen-2-yloxyphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C24H16N2O2/c27-24-23(21-7-3-4-8-22(21)26-24)25-18-10-13-19(14-11-18)28-20-12-9-16-5-1-2-6-17(16)15-20/h1-15H,(H,25,26,27) |
InChI Key |
WCUVRQVGSSTOQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N=C4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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